molecular formula C27H30O11 B191538 艾卡苷I CAS No. 56725-99-6

艾卡苷I

货号 B191538
CAS 编号: 56725-99-6
分子量: 530.5 g/mol
InChI 键: IYCPMVXIUPYNHI-WPKKLUCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Icariside I is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms . It is a metabolite of Icarlin, which could regulate bone remodeling and is recognized as an effective agent for the treatment of osteoporosis .


Synthesis Analysis

Icariside I is a glycosylation product of icaritin . A study employed a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995, providing a highly-efficient preparation method . The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha .


Molecular Structure Analysis

The molecular formula of Icariside I is C27H30O11 . Its molecular weight is 530.52 .


Chemical Reactions Analysis

The conversion rate of icariin to icariside I by the wild-type TpeRha was 4.33% ± 0.19% . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .


Physical And Chemical Properties Analysis

Icariside I has a molecular weight of 530.52 . It is a solid substance with a light yellow to yellow color .

科学研究应用

抗癌特性

艾卡苷II,一种艾卡林的黄酮衍生物,在癌症治疗中显示出巨大的潜力。它通过靶向STAT3、PI3K/AKT、MAPK/ERK、COX-2/PGE2和β-catenin等多种信号通路,诱导各种癌细胞系凋亡。这些通路在癌症中通常失调,使得艾卡苷II成为癌症治疗的有希望的先导化合物(Khan et al., 2015)。进一步的研究揭示了艾卡苷II逮捕细胞周期、触发自噬、降低细胞代谢以及抑制癌症转移和肿瘤相关血管生成的能力,增强了其在实体瘤中的化学预防特性(Xu et al., 2021)

代谢和生物利用度

人体肠道微生物群在艾卡林的代谢中起着至关重要的作用,将其转化为艾卡苷II、艾卡素和去甲基艾卡素。这种生物转化表明,艾卡林的药代动力学应集中在其代谢物上,这些代谢物在人体肠道吸收前会迅速转化(Wu et al., 2016)。提高艾卡林及其衍生物(如艾卡苷II)生物利用度的策略涉及药物技术和结构转化,从而提高这些化合物的功效(Szabó et al., 2022)

心血管健康

艾卡苷II已被证明可以改善糖尿病大鼠的糖尿病性心肌病,改善体重、心/体重比、空腹血糖,并降低心脏氧化应激、炎症和凋亡水平。这是通过激活Akt/NOS/NF-κB通路实现的,突出了其治疗糖尿病性心脏病的潜力(Yang et al., 2017)。另一项研究表明,艾卡苷II通过AMPKα2/mTORC1通路减轻心脏重塑,为恶性心脏重塑提供了潜在的治疗选择(Liu et al., 2018)

神经保护

在脑缺血再灌注损伤的背景下,艾卡苷II通过上调PPARα和PPARγ并抑制NF-κB激活而表现出保护作用。这表明其作为脑缺血/再灌注损伤治疗剂的潜力(Deng et al., 2016)

骨骼健康

艾卡苷II增强了大鼠骨髓基质细胞的成骨分化,表明其在治疗骨质疏松症中的潜力。它有效地增强了与骨形成和矿化相关的基因表达(Zhai et al., 2010)

作用机制

Icariside I has been found to downregulate a series of intermediate metabolites such as kynurenine, kynurenic acid, and xanthurenic acid, and corresponding key enzymes involved in the kynurenine-AhR pathway in both tumor cells and tumor-bearing mice . It also significantly upregulates CD8 + T cells in both peripheral blood and tumor tissues of tumor-bearing mice .

未来方向

Icariside I could be an effective small molecule drug for tumor immunotherapy by blocking the kynurenine-AhR pathway and tumor immune escape . It has been suggested that it has the potential to become an innovative therapeutic candidate for breast cancer prevention and treatment .

属性

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205283
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icariside I

CAS RN

56725-99-6
Record name Icariside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56725-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icariside I
Reactant of Route 2
Reactant of Route 2
Icariside I
Reactant of Route 3
Reactant of Route 3
Icariside I
Reactant of Route 4
Reactant of Route 4
Icariside I
Reactant of Route 5
Icariside I
Reactant of Route 6
Icariside I

Q & A

Q1: How does Icariside I exert its anti-tumor activity?

A: Research suggests that Icariside I inhibits tumor growth by regulating the gut microbiome and the host's immune response. [] It achieves this by:

  • Modulating gut microbiota composition: Icariside I restores the balance of beneficial bacteria like Lactobacillus spp. and Bifidobacterium spp., which are known to enhance immunity. []
  • Influencing immune cell populations: Treatment with Icariside I leads to an increase in the number of CD4+ and CD8+ T cells, as well as NK and NKT cells in the peripheral blood. []
  • Regulating immune signaling pathways: Studies indicate that Icariside I might exert its anti-tumor effects by inhibiting the IL-6/STAT3 signaling pathway, impacting tumor cell proliferation, apoptosis, invasion, and metastasis. []

Q2: Does Icariside I directly interact with tumor cells?

A2: While Icariside I's effect on the gut microbiome and immune system plays a crucial role in its anti-tumor activity, in vitro studies demonstrate its ability to directly impact tumor cells. Icariside I can:

  • Inhibit breast cancer cell proliferation and migration: Studies show that Icariside I disrupts the IL-6/STAT3 pathway in breast cancer cells, leading to reduced colony formation and migration. []
  • Induce cell cycle arrest and apoptosis: Icariside I has been observed to induce G1 phase arrest and modulate the expression of cell cycle regulators like Cyclin D1 and CDK4. Additionally, it influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, contributing to apoptosis. []

Q3: What is the molecular structure of Icariside I?

A: Icariside I is a prenylated flavonol glycoside. Its structure consists of a flavonol backbone with a prenyl group attached and a sugar moiety. [, , , ]

Q4: Is there information available on the molecular formula and weight of Icariside I?

A: While the provided abstracts do not explicitly state the molecular formula and weight of Icariside I, these can be deduced from its chemical structure as a prenylated flavonol glycoside. [, , , ]

Q5: How is Icariside I absorbed and distributed in the body?

A: Studies using a standardized Epimedium extract suggest that Icariside I, when orally ingested, may not be detectable in the bloodstream. [] This suggests possible rapid metabolism into other bioactive compounds. More research is needed to understand the absorption and distribution of Icariside I specifically.

Q6: What evidence supports the anti-tumor activity of Icariside I?

A6: Icariside I has shown promising anti-tumor effects in preclinical studies:

  • In vivo melanoma model: Oral administration of Icariside I significantly inhibited B16F10 melanoma growth in mice. [] This effect was associated with modulation of the gut microbiome, increased immune cell populations, and reduced systemic inflammation. []
  • In vitro breast cancer models: Icariside I effectively inhibited the proliferation and migration of breast cancer cells. [] Additionally, it induced cell cycle arrest and apoptosis in these cells. []

Q7: What is the safety profile of Icariside I?

A: While Icariside I exhibits promising anti-tumor activity, its complete safety profile requires further investigation. Some studies suggest it is relatively non-toxic, [] but comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects.

Q8: How is Icariside I quantified in biological samples?

A8: Several analytical methods are utilized to quantify Icariside I and other Epimedium flavonoids in various matrices:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) detection, HPLC offers a robust and sensitive method for quantifying Icariside I in biological samples like blood and tissues. [] This technique is valuable for pharmacokinetic and tissue distribution studies.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely employed for quantifying Icariside I and its metabolites in complex biological matrices. [, , ] LC-MS/MS offers significant advantages in pharmacokinetic studies due to its high sensitivity and selectivity.
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, especially when coupled with mass spectrometry (MS/MS), provides enhanced sensitivity and resolution for analyzing Icariside I and other flavonoids in complex mixtures. [, ] This is particularly useful for pharmacokinetic studies where accurate quantification of low analyte concentrations is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。